5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
Description
5-Bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a heterocyclic compound featuring:
- A pyridine core with a bromine atom at the 5-position.
- A pyrrolidin-3-yloxy group at the 2-position, substituted with a 2-(trifluoromethyl)benzoyl moiety on the pyrrolidine nitrogen.
This structure combines electron-withdrawing (bromine, trifluoromethyl) and lipophilic (benzoyl) groups, making it a candidate for medicinal chemistry applications, particularly in receptor-targeted therapies. Its unique substitution pattern influences solubility, metabolic stability, and binding interactions .
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-11-5-6-15(22-9-11)25-12-7-8-23(10-12)16(24)13-3-1-2-4-14(13)17(19,20)21/h1-6,9,12H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMVVTWBXXEXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate amine precursors.
Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is introduced via acylation reactions, using reagents such as trifluoromethylbenzoic acid and suitable coupling agents.
Bromination of the Pyridine Ring: The pyridine ring is brominated using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.
Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine intermediate with the brominated pyridine ring through nucleophilic substitution reactions, often facilitated by base catalysts.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the trifluoromethylbenzoyl moiety, potentially converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in suitable solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of base catalysts like potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms of the trifluoromethylbenzoyl group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylbenzoyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, while the pyrrolidine and pyridine rings contribute to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Insight : Replacing pyridine with pyrimidine introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Substituents like aldehydes add reactivity but may reduce metabolic stability .
Substituent Position and Electronic Effects
| Compound Name | Substituent Position | Electronic Effects | Unique Properties | Reference |
|---|---|---|---|---|
| 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine | Trifluoromethyl at 5, pyrrolidine at 2 | Electron-withdrawing group at pyridine 5-position | Reduced aromatic electron density; altered receptor binding | |
| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | Bromine at 3, piperidine at 5 | Bromine at position 3 vs. 5 | Shifted steric bulk; potential for different binding conformations |
Key Insight: Bromine at position 5 (vs.
Amine Ring Modifications
| Compound Name | Amine Ring Structure | Key Differences | Impact on Properties | Reference |
|---|---|---|---|---|
| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Piperidine (6-membered) vs. pyrrolidine | Increased ring size and flexibility | Altered conformational dynamics; potential for improved solubility | |
| 1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | Pyrrolidine with hydroxyl group | Hydroxyl addition to pyrrolidine | Enhanced hydrogen bonding; increased polarity |
Functional Group Comparisons
| Compound Name | Functional Group | Biological Activity | Reference |
|---|---|---|---|
| (5-Bromopyridin-3-YL)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone | Methanone linker with piperidine | Anti-inflammatory activity | |
| 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine | Methyl instead of bromine | Enzyme inhibition (e.g., kinases) |
Key Insight: The 2-(trifluoromethyl)benzoyl group in the target compound enhances lipophilicity and π-π stacking interactions compared to methyl or methanone groups, favoring membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
